(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole
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Overview
Description
(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole is a complex organic compound characterized by its unique pyrano[3,4-c][1,2]oxazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole typically involves multi-step organic reactions. The process often starts with the preparation of the pyrano[3,4-c][1,2]oxazole core, followed by the introduction of the isopropyl group at the 7-position. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and enzyme activities.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[3,4-c][1,2]oxazole derivatives with different substituents at the 7-position. These compounds share a similar core structure but differ in their chemical and biological properties.
Uniqueness
(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole is unique due to its specific stereochemistry and the presence of the isopropyl group, which can significantly influence its reactivity and biological activity compared to other derivatives.
Properties
IUPAC Name |
(3aS,7S)-7-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9-8-7(3-4-11-9)5-12-10-8/h6-7,9H,3-5H2,1-2H3/t7-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFKDXQGFYHDBA-APPZFPTMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=NOCC2CCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C2=NOC[C@H]2CCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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